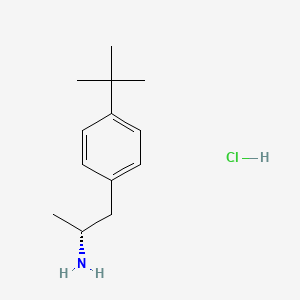
(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” is a chemical compound. More specific details about its use and applications were not found in the search results .
Chemical Reactions Analysis
Information on the chemical reactions involving “(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” was not found in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties of “(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride” were not found in the search results .Wissenschaftliche Forschungsanwendungen
Catalytic Non-Enzymatic Kinetic Resolution
The compound has been implicated in the catalytic non-enzymatic kinetic resolution of racemic substrates, offering an alternative to enzyme-mediated processes for achieving high enantioselectivity and yield. This approach is of great importance in asymmetric organic synthesis, highlighting the compound's role in advancing the synthesis of chiral compounds (Pellissier, 2011).
Cancer Therapy
Research has also explored its potential in cancer therapy, particularly through its derivative, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride). FTY720 demonstrates preclinical antitumor efficacy in various cancer models, indicating a new avenue for therapeutic applications beyond its established role as an immunosuppressant (Zhang et al., 2013).
Environmental and Bioactive Implications
The broader family of compounds, including 2,4-Di-tert-butylphenol analogs, shows significant bioactivity and environmental impact. These compounds, often found as secondary metabolites across various species, exhibit potent toxicity and suggest a complex interplay between natural production and ecological roles (Zhao et al., 2020).
Dopaminergic System Modulation
Furthermore, derivatives have been studied for their potential in modulating the dopaminergic system, with applications in treating neuropsychiatric disorders. The structure-activity relationship of these derivatives underscores their relevance in developing therapeutics for conditions such as schizophrenia and Parkinson's disease (Jůza et al., 2022).
Environmental Toxicology and Recycling
In environmental toxicology, related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have been scrutinized for their impact, necessitating studies on their toxicity, resistance, and degradation. Such research informs safety regulations and environmental management practices (Zuanazzi et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-1-(4-tert-butylphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4;/h5-8,10H,9,14H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPGCRZYCYFHNM-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)C(C)(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(4-Tert-butylphenyl)propan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634061.png)
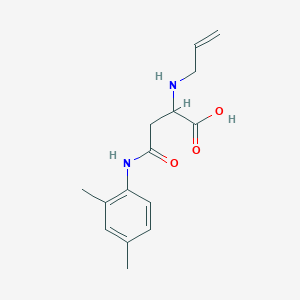

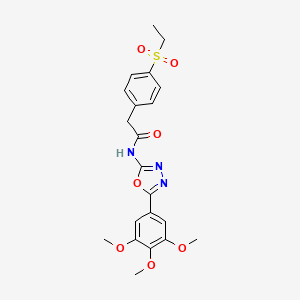
![4-{[(2Z)-4-(4-chlorophenyl)-3-(2-hydroxyethyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one; ethanol](/img/structure/B2634069.png)
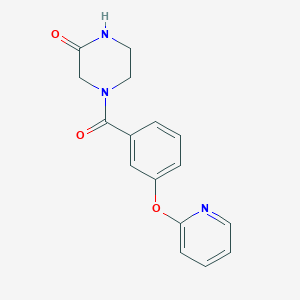
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2634075.png)
![N-[3-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B2634076.png)
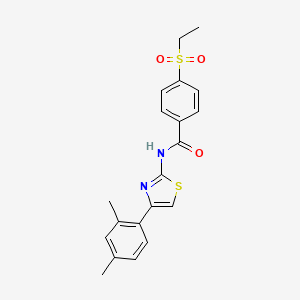
![6-[5-(3,5-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2634079.png)
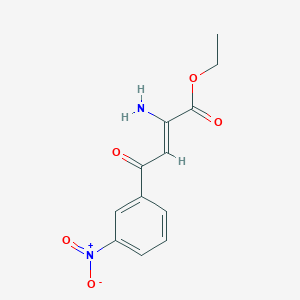
![2-Chloro-N-[4-[1-(difluoromethyl)imidazol-2-yl]phenyl]propanamide](/img/structure/B2634081.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2634082.png)